

A Technical Guide to the Structure of Glycyl-dl-norleucine

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Compound of Interest

Compound Name: **Glycyl-dl-norleucine**

Cat. No.: **B073448**

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Introduction: **Glycyl-dl-norleucine** is a dipeptide, a molecule formed from two amino acid constituents: glycine and dl-norleucine. As a subject of biochemical interest, its structure dictates its physicochemical properties and potential biological interactions. The designation "dl" indicates that the norleucine component is a racemic mixture, containing both the D and L stereoisomers. This guide provides a detailed examination of its molecular architecture, relevant physicochemical data, and a general protocol for its synthesis, tailored for researchers and professionals in drug development.

Core Chemical Structure

The structure of **Glycyl-dl-norleucine** is defined by its two amino acid residues linked by a peptide bond.

Glycine Residue

Glycine (Gly or G) is the simplest of the 20 common amino acids, with a single hydrogen atom as its side chain (R-group).^[1] Its chemical formula is $C_2H_5NO_2$.^{[1][2]} This simple structure makes it achiral, meaning its central carbon is not a stereocenter.^[1] In the context of the dipeptide, the glycine moiety provides the N-terminus, featuring a free amino group (-NH₂).

dl-Norleucine Residue

Norleucine (Nle) is an isomer of the more common amino acid leucine.^[3] Its systematic name is 2-aminohexanoic acid, with the chemical formula $C_6H_{13}NO_2$.^{[3][4][5]} Unlike leucine's

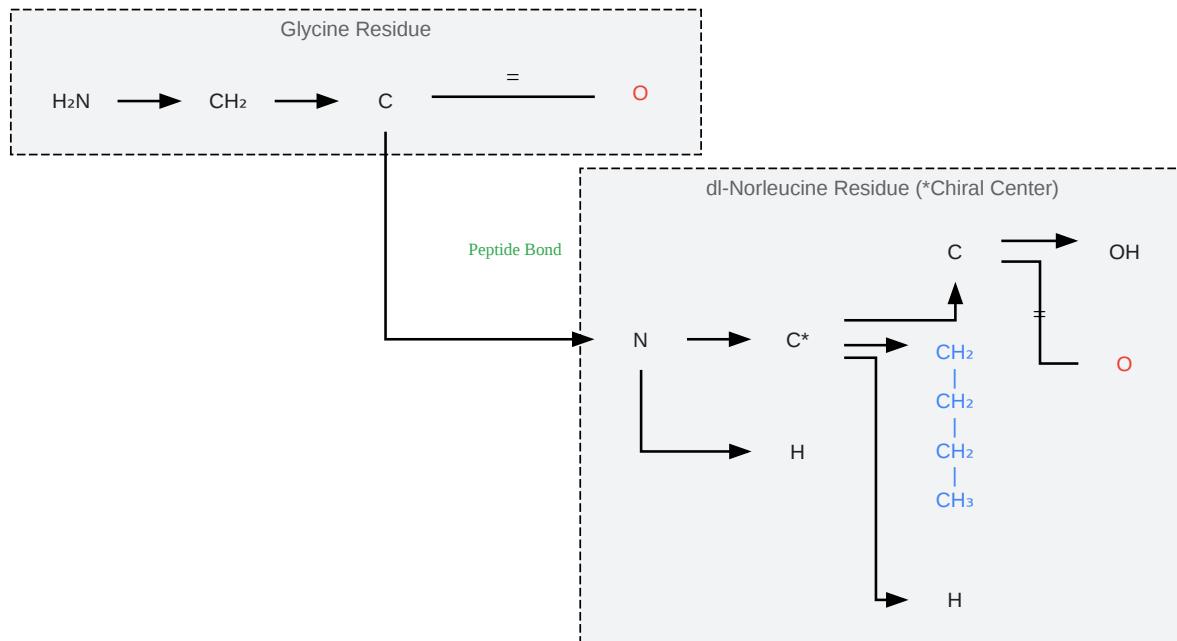
branched side chain, norleucine possesses a linear four-carbon (butyl) side chain. The alpha-carbon of norleucine is a chiral center. The "dl" prefix in **Glycyl-dl-norleucine** signifies that the compound is synthesized using a racemic mixture of D-norleucine and L-norleucine, resulting in two diastereomers of the final dipeptide.

The Peptide Bond

The defining feature of this dipeptide is the amide linkage, or peptide bond, formed between the carboxyl group (-COOH) of glycine and the amino group (-NH₂) of norleucine. This condensation reaction involves the removal of a water molecule and results in a covalent bond that links the two residues.

Overall Molecular Structure

The complete structure consists of the N-terminal glycine residue connected via a peptide bond to the C-terminal dl-norleucine residue, which terminates with a free carboxyl group.



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Caption: Chemical structure of **Glycyl-dl-norleucine**.

Physicochemical Properties

The quantitative properties of **Glycyl-dl-norleucine** and its constituent amino acids are summarized below.

Property	Glycine	dl-Norleucine	Glycyl-dl-norleucine
IUPAC Name	2-Aminoethanoic acid[6]	(RS)-2-Aminohexanoic acid[7]	2-[(2-Aminoacetyl)amino]hexanoic acid
Molecular Formula	C ₂ H ₅ NO ₂ [1][2][8]	C ₆ H ₁₃ NO ₂ [3][5][9]	C ₈ H ₁₆ N ₂ O ₃ [10][11]
Molar Mass	75.07 g/mol	131.17 g/mol [3][9][12]	188.22 g/mol [10][11]
CAS Number	56-40-6	616-06-8[9][12]	7361-43-5

Experimental Protocols

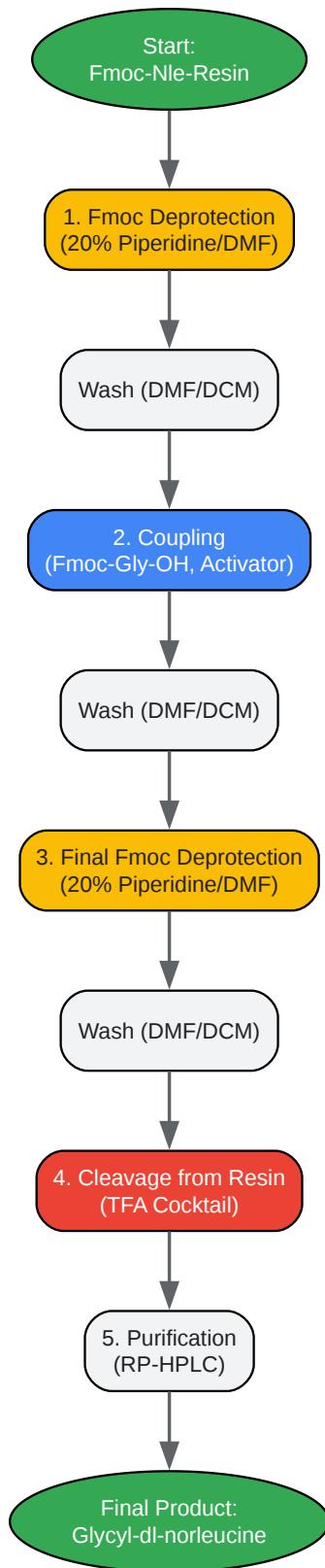
The synthesis of **Glycyl-dl-norleucine** can be achieved using standard peptide synthesis methodologies, most commonly Solid-Phase Peptide Synthesis (SPPS).

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for synthesizing a dipeptide like **Glycyl-dl-norleucine** on a solid support resin (e.g., Wang or Rink Amide resin). The synthesis proceeds from the C-terminus (dl-norleucine) to the N-terminus (glycine).

- Resin Preparation: Swell the resin in a suitable solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF) for 30-60 minutes.
- First Amino Acid Coupling (dl-Norleucine):
 - Activate the carboxyl group of the first amino acid (Fmoc-dl-Norleucine-OH) using a coupling agent (e.g., HBTU/HOBt or DIC/Oxyma) in DMF.
 - Add the activated amino acid solution to the swollen resin.
 - Allow the reaction to proceed for 1-2 hours at room temperature.
 - Wash the resin extensively with DMF and DCM to remove excess reagents.

- Fmoc-Deprotection:
 - Treat the resin with a 20% piperidine in DMF solution for 5-10 minutes to remove the N-terminal Fmoc protecting group from the coupled norleucine.
 - Repeat the piperidine treatment once more.
 - Wash the resin thoroughly with DMF and DCM to remove piperidine.
- Second Amino Acid Coupling (Glycine):
 - Activate the second amino acid (Fmoc-Glycine-OH) using the same method as in step 2.
 - Add the activated glycine solution to the deprotected resin-bound norleucine.
 - Allow the coupling reaction to proceed for 1-2 hours.
 - Wash the resin to remove unreacted reagents.
- Final Deprotection: Perform a final Fmoc-deprotection as described in step 3.
- Cleavage and Deprotection:
 - Treat the resin-bound dipeptide with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups (if any).
 - Filter the resin and collect the filtrate containing the crude peptide.
- Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. The resulting peptide is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

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Caption: General workflow for Solid-Phase Peptide Synthesis.

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